

Ethyl 2-(piperidin-4-yl)acetate hydrochloride properties

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Compound of Interest

Compound Name: Ethyl 2-(piperidin-4-yl)acetate

Cat. No.: B1586380

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An In-depth Technical Guide to **Ethyl 2-(piperidin-4-yl)acetate** Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

Ethyl 2-(piperidin-4-yl)acetate hydrochloride is a versatile heterocyclic building block that has garnered significant attention within the scientific community, particularly among researchers and professionals in drug development. Its unique structural motif, featuring a piperidine ring coupled with an ethyl acetate group, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. While historically utilized as a solvent and scaffolding component in organic synthesis, its contemporary relevance has been amplified by its role as a key linker moiety in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs)[1][2]. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core properties, synthesis, and critical applications of this compound, offering field-proven insights and robust protocols for its effective use.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is the bedrock of its successful application. The hydrochloride salt form of **Ethyl 2-(piperidin-4-yl)acetate** enhances its stability and handling characteristics compared to the free base.

Chemical Structure

The molecular architecture is central to its reactivity and utility as a bifunctional linker. The secondary amine within the piperidine ring provides a nucleophilic site for further chemical modification, while the ester group can be hydrolyzed or used in various coupling reactions.

Caption: Chemical structure of **Ethyl 2-(piperidin-4-yl)acetate** hydrochloride.

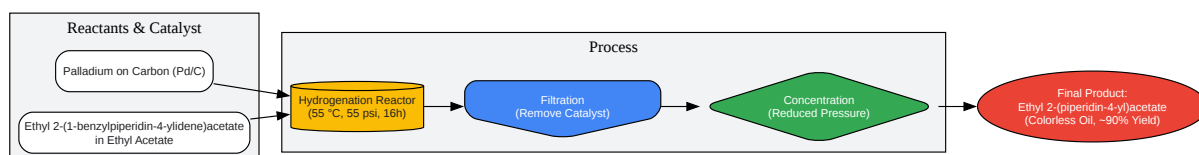
Quantitative Data Summary

The following table consolidates the key physicochemical properties of the compound, providing a quick reference for experimental planning.

Property	Value	Source
CAS Number	59184-90-6 (Free Base)	[1][2][3][4]
Molecular Formula	C ₉ H ₁₈ ClNO ₂	Derived
Molecular Weight	207.70 g/mol	Derived
Appearance	Solid	[1]
Melting Point	123 - 127 °C	[1]
Boiling Point	232.8 ± 13.0 °C at 760 mmHg	[1]
Density	1.0 ± 0.1 g/cm ³	[1]
pKa (Predicted)	10.41 ± 0.10	[1]
Solubility	Soluble in organic solvents such as ethanol and cyclohexane.	[1]

Synthesis and Purification Protocol

The synthesis of **Ethyl 2-(piperidin-4-yl)acetate** is most commonly achieved through the catalytic hydrogenation of a protected precursor. This approach is favored for its high yield and purity. The choice of a benzyl protecting group is strategic; it is stable under various conditions but readily cleaved by hydrogenolysis, a clean and efficient deprotection method.



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Caption: Workflow for the synthesis of **Ethyl 2-(piperidin-4-yl)acetate**.

Step-by-Step Synthesis Protocol

This protocol is based on a well-established hydrogenation procedure[3].

- **Vessel Preparation:** Ensure a high-pressure hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's specifications.
- **Reactant Charging:** Dissolve Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (e.g., 24 g, 93 mmol) in a suitable solvent such as ethyl acetate (300 mL). The choice of ethyl acetate is strategic as it is a good solvent for both the starting material and the product, and it is relatively easy to remove post-reaction[5].
- **Catalyst Addition:** Carefully add a palladium on carbon catalyst (e.g., 10% Pd/C, ~4 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). This prevents premature reaction with atmospheric oxygen and ensures catalyst activity.
- **Hydrogenation:** Seal the reactor and place it in the hydrogenation apparatus. Purge the system with hydrogen gas multiple times to remove air. Pressurize the reactor to the target pressure (e.g., 55 psi) and heat to the desired temperature (e.g., 55 °C)[3]. Maintain these conditions with stirring for approximately 16 hours or until reaction completion is confirmed by a technique like TLC or LC-MS.
- **Catalyst Removal:** After cooling the reactor and venting the hydrogen, carefully filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the palladium

catalyst. This step is critical as residual palladium can interfere with subsequent reactions.

- **Product Isolation:** Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the ethyl acetate solvent, yielding the product, **Ethyl 2-(piperidin-4-yl)acetate**, typically as a colorless oil with a high yield (~90%)[3].
- **Salt Formation (Optional but Recommended):** To form the hydrochloride salt for improved stability and handling, dissolve the resulting oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete. Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.

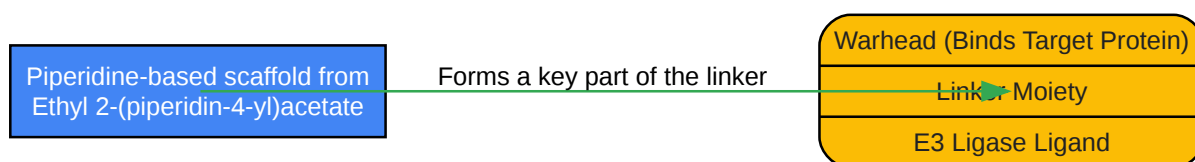
Key Applications in Drug Development

The utility of **Ethyl 2-(piperidin-4-yl)acetate** hydrochloride extends beyond its role as a simple building block. Its most impactful application is in the design of PROTACs.

Core Application: PROTAC Linker Chemistry

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome[2]. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The piperidine moiety of **Ethyl 2-(piperidin-4-yl)acetate** serves as a versatile and synthetically tractable component of this linker.

The causality behind its utility lies in its conformational properties and the synthetic handle (the secondary amine) it provides. The piperidine ring is not merely a passive spacer; its chair-like conformation can help to orient the two ligands at an optimal distance and angle to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.



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Caption: General structure of a PROTAC, highlighting the role of the linker.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity and purity of the synthesized compound. NMR and MS are the primary techniques for this purpose.

Expected Analytical Data

Technique	Expected Result	Source
^1H NMR	Chemical shifts corresponding to the ethyl ester and piperidine ring protons. For the free base in CDCl_3 : δ 4.10 (q, 2H), 3.03 (d, 2H), 2.59 (t, 2H), 2.19 (d, 2H), 1.87 (m, 1H), 1.67 (d, 2H), 1.23 (t, 3H), 1.10 (m, 2H). The hydrochloride salt will show shifts in the N-H protons and adjacent C-H protons.	[3]
Mass Spec.	For the free base ($\text{C}_9\text{H}_{17}\text{NO}_2$), the expected $[\text{M}+\text{H}]^+$ ion would be at m/z 172.13.	[2]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **Ethyl 2-(piperidin-4-yl)acetate** hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , D_2O , or CD_3OD) in a clean NMR tube. The choice of solvent is critical; for the hydrochloride salt, protic solvents are often preferred.
- **Data Acquisition:** Acquire a ^1H NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters are usually sufficient.

- **Data Analysis:** Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure, comparing the data to known values[3].

Safety, Handling, and Storage

As a volatile organic compound, proper safety protocols must be strictly followed.[1]

Safety and Handling Protocol

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][6]
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]
- **Source of Ignition:** Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][6][8]
- **Spill & Contact:** In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][6]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.[6]

Storage Recommendations

Condition	Justification	Source
Temperature	Store in a freezer, under -20°C.	[1]
Atmosphere	Store under an inert atmosphere (e.g., Argon or Nitrogen).	[1]
Light	Keep in a dark place, in a light-resistant container.	[1]
Container	Keep the container tightly closed in a dry, well-ventilated place.	[6][7]

Conclusion

Ethyl 2-(piperidin-4-yl)acetate hydrochloride is more than a mere chemical intermediate; it is an enabling tool for advanced pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and critical role in the rational design of PROTACs underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's characteristics and handling is essential for leveraging its full potential in creating next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary to confidently and safely integrate this valuable building block into any research program.

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